REACTION_CXSMILES
|
[OH-].[K+].[CH2:3](Cl)/[CH:4]=[CH:5]/[CH2:6]Cl.[C:9]([O:17]CC)(=[O:16])[CH2:10][C:11]([O:13]CC)=[O:12].[Cl-].C(C([NH3+])(C(=O)CCCCCCC)C(=O)CCCCCCC)(=O)CCCCCCC>C(Cl)Cl>[CH:4]([CH:5]1[CH2:6][C:10]1([C:9]([OH:17])=[O:16])[C:11]([OH:13])=[O:12])=[CH2:3] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
550 g
|
Type
|
reactant
|
Smiles
|
C(/C=C/CCl)Cl
|
Name
|
|
Quantity
|
640 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
tricaprylylmethylammonium chloride
|
Quantity
|
80.7 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C(CCCCCCC)(=O)C(C(CCCCCCC)=O)(C(CCCCCCC)=O)[NH3+]
|
Name
|
solid
|
Quantity
|
498.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
2.4 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reaction similar to
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Potassium salts were removed by successive additions of water to the reaction mixture
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
distilled at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1C(C1)(C(=O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 76.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |